molecular formula C12H14O5 B1229096 4-Acetyl-2,6-dimethoxyphenyl acetate CAS No. 28294-47-5

4-Acetyl-2,6-dimethoxyphenyl acetate

Cat. No. B1229096
CAS RN: 28294-47-5
M. Wt: 238.24 g/mol
InChI Key: SUFHOFZQYXKUCA-UHFFFAOYSA-N
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Description

“4-Acetyl-2,6-dimethoxyphenyl acetate” is a chemical compound with the molecular formula C12H14O5 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-Acetyl-2,6-dimethoxyphenyl acetate” consists of 12 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The molecular weight is 238.24 .

Scientific Research Applications

Antioxidant Potential

The enzymatic modification of 2,6-dimethoxyphenol, a related compound to 4-acetyl-2,6-dimethoxyphenyl acetate, has shown potential in the production of compounds with high antioxidant capacity. Studies have demonstrated that the laccase-mediated oxidation of 2,6-dimethoxyphenol can lead to the formation of dimers with significantly higher antioxidant activity compared to the original compound. This suggests potential applications of 4-acetyl-2,6-dimethoxyphenyl acetate in enhancing antioxidant properties in various contexts (Adelakun et al., 2012).

Organic Synthesis and Catalysis

In the field of organic synthesis and catalysis, compounds like 4-acetyl-2,6-dimethoxyphenyl acetate have been explored for their reactivity and potential applications. For instance, studies have shown the utility of similar compounds in the laccase-catalyzed oxidation of phenylpropenes and in the Baeyer-Villiger oxidation process. These studies contribute to understanding the reaction mechanisms and optimizing conditions for effective organic transformations, which can be applied in pharmaceutical and chemical industries (Chen-Loung Chen et al., 2000); (Gambarotti & Bjørsvik, 2015).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 4-acetyl-2,6-dimethoxyphenyl acetate are explored for their potential in synthesizing new medicinal compounds. For example, the synthesis of novel pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties has been investigated for anti-inflammatory and antimicrobial properties. These studies indicate the versatility of 4-acetyl-2,6-dimethoxyphenyl acetate derivatives in drug discovery and development (Keche et al., 2012).

Material Science and Photophysical Properties

Compounds similar to 4-acetyl-2,6-dimethoxyphenyl acetate are being studied in the field of material science, particularly for their photophysical and electrochemical properties. Such research is essential for the development of new materials with specific optical and electrical characteristics, potentially useful in electronic devices, sensors, and photovoltaic systems (Golla et al., 2020).

properties

IUPAC Name

(4-acetyl-2,6-dimethoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-7(13)9-5-10(15-3)12(17-8(2)14)11(6-9)16-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFHOFZQYXKUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182545
Record name 4-Acetyl-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28294-47-5
Record name 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28294-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-2,6-dimethoxyphenyl acetate
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Record name 4-Acetyl-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetyl-2,6-dimethoxyphenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-ACETYL-2,6-DIMETHOXYPHENYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BK92QRM9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

3.0 g (15.3 mmol) of 3,5-dimethoxy-4-hydroxyacetophenone is dissolved in dichloromethane (30 ml) and 2.53 g (18.3 mmol) of K2CO3 is added. Triethylamine (2.6 ml) is then added dropwise. The reaction medium is cooled down to 0° C. and acetyl chloride (1.31 ml; 18.3 mmol) is added. The mixture is stirred for 24 hours at ambient temperature then poured into ice-cooled water. After extraction with dichloromethane, the organic phase is washed with sodium chloride in a saturated aqueous solution before being dried over magnesium sulphate, filtered and concentrated under vacuum. The product obtained is purified by crystallization from ether in order to produce a white solid with a yield of 99%. Melting point: 145° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.53 g
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
1.31 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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